molecular formula C4H3F2N3 B15244261 3,6-Difluoro-4-Pyridazinamine

3,6-Difluoro-4-Pyridazinamine

Cat. No.: B15244261
M. Wt: 131.08 g/mol
InChI Key: WABCVAFIPAORGG-UHFFFAOYSA-N
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Description

3,6-Difluoro-4-Pyridazinamine is a fluorinated heterocyclic compound that belongs to the pyridazine family. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields. The compound’s structure consists of a pyridazine ring with two fluorine atoms at the 3rd and 6th positions and an amino group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-4-Pyridazinamine typically involves the fluorination of pyridazine derivatives. One common method is the nucleophilic substitution reaction of pentafluoropyridine with sodium azide, followed by further reactions to introduce the amino group . The reaction conditions often require specific temperatures and pressures to ensure the desired substitution and functionalization.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the reactive nature of fluorine. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-4-Pyridazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium azide and other nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyridazine derivatives, while substitution can introduce different functional groups into the pyridazine ring .

Scientific Research Applications

3,6-Difluoro-4-Pyridazinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-4-Pyridazinamine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 3,5-Difluoro-2,4,6-triazidopyridine
  • 3,6-Difluoro-4,5-bisheptafluoroisopropylpyridazine
  • 3,6-Difluoro-4,5-bis(trifluoromethylthio)pyridazine

Comparison: Compared to similar compounds, 3,6-Difluoro-4-Pyridazinamine is unique due to its specific substitution pattern and the presence of an amino group. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,6-difluoropyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2N3/c5-3-1-2(7)4(6)9-8-3/h1H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABCVAFIPAORGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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